REACTION_CXSMILES
|
C[Si](C)(C)[N-][Si](C)(C)C.[Li+].[CH3:11][O:12][C:13](=[O:21])[CH2:14][CH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1.[CH3:22]I>O1CCCC1.O>[CH:15]1([CH:14]([CH3:22])[C:13]([O:12][CH3:11])=[O:21])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
COC(CC1CCCCC1)=O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.14 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −78° C. for 1 h.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to r.t.
|
Type
|
STIRRING
|
Details
|
stirred at r.t. overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on a silica gel column with ethyl acetate in hexanes (0-10%)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C(C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |